6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include bromination, methoxylation, and oxidation reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloride groups can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and coupling reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-methanol
Uniqueness
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its bromine and chloride groups make it particularly useful in substitution and coupling reactions, distinguishing it from similar compounds .
Biological Activity
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 374.66 g/mol. Its structure features a quinoline core, which is significant in various biological activities, along with a bromine atom at position 6 and a carbonyl chloride group at position 4. The presence of these substituents enhances the compound's reactivity and potential applications in medicinal chemistry.
The biological activity of this compound primarily involves interactions with specific molecular targets. The following mechanisms are proposed:
- Enzyme Interaction : The compound may inhibit enzymes involved in cell signaling pathways, leading to altered cellular responses that can inhibit tumor growth or inflammation.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, affecting gene expression and protein synthesis.
- Signal Pathway Modulation : It may modulate pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6n | A549 | 5.9 |
SW-480 | 2.3 | |
MCF-7 | 5.65 |
The IC50 values demonstrate that these compounds can effectively inhibit cancer cell growth at low concentrations.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance, the presence of halogen substituents (like bromine and chlorine) enhances antimicrobial activity by increasing lipophilicity and reactivity towards microbial targets .
Case Studies and Research Findings
Several studies highlight the biological activities of related quinoline compounds:
- Antiproliferative Activity : A study synthesized novel quinazoline derivatives with IC50 values indicating strong antiproliferative effects against multiple cancer cell lines. The findings suggest that structural modifications can enhance biological activity .
- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions, indicating its potential role in understanding complex biological systems.
- Synthesis Methods : Various synthetic routes for producing quinoline derivatives involve multi-step organic reactions, including Suzuki-Miyaura coupling reactions which are effective for forming carbon-carbon bonds.
Properties
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVPNKDDHJMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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